Azido-PEG3-SSPy

PEGylation Bioconjugation Linker Optimization

Azido-PEG3-SSPy (CAS 2749281-80-7) is a cleavable heterobifunctional crosslinker comprising an azide group for bioorthogonal click chemistry, a three-unit polyethylene glycol (PEG3) spacer, and a pyridyl disulfide (SSPy) moiety for thiol-specific conjugation. With a molecular weight of 344.45 g/mol and the formula C₁₃H₂₀N₄O₃S₂, it is widely employed in the construction of antibody-drug conjugates (ADCs) and other advanced bioconjugates.

Molecular Formula C13H20N4O3S2
Molecular Weight 344.5 g/mol
Cat. No. B12426127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-SSPy
Molecular FormulaC13H20N4O3S2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C13H20N4O3S2/c14-17-16-5-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-4-15-13/h1-4H,5-12H2
InChIKeySKOJGYNLNMOKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG3-SSPy: Cleavable Heterobifunctional Linker for Bioorthogonal Conjugation


Azido-PEG3-SSPy (CAS 2749281-80-7) is a cleavable heterobifunctional crosslinker comprising an azide group for bioorthogonal click chemistry, a three-unit polyethylene glycol (PEG3) spacer, and a pyridyl disulfide (SSPy) moiety for thiol-specific conjugation . With a molecular weight of 344.45 g/mol and the formula C₁₃H₂₀N₄O₃S₂, it is widely employed in the construction of antibody-drug conjugates (ADCs) and other advanced bioconjugates . The azide enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition with alkynes, while the SSPy group forms a reducible disulfide bond with free thiols, enabling controlled payload release under reducing conditions .

Azido-PEG3-SSPy: Why Generic Linker Substitution Compromises Conjugate Performance


Generic substitution of Azido-PEG3-SSPy with other heterobifunctional linkers fails due to the precise interplay between spacer length, bioorthogonal handle, and cleavability. The PEG3 spacer provides a specific balance of aqueous solubility and steric separation that shorter (PEG2) or longer (PEG4) analogs cannot replicate; PEG2 may insufficiently mitigate steric hindrance between bulky conjugated entities, while PEG4 can introduce excessive flexibility that reduces conjugation efficiency or alters conjugate stability [1]. Furthermore, the azide handle offers distinct advantages over alternative bioorthogonal groups (e.g., tetrazine, alkyne) in terms of reagent availability, reaction kinetics, and compatibility with established CuAAC/SPAAC protocols, making direct substitution without re-optimization of the entire conjugation workflow impractical [2]. The SSPy group's specific reduction kinetics under physiological thiol concentrations (e.g., intracellular glutathione) further differentiate this linker from non-cleavable or enzymatically cleavable alternatives .

Azido-PEG3-SSPy: Comparative Evidence for Scientific Selection


PEG3 Spacer Optimizes Solubility–Steric Balance Compared to PEG2 and PEG4 Analogs

Azido-PEG3-SSPy's PEG3 spacer (three ethylene glycol units, ~13.5 Å extended length) provides a quantifiable balance between aqueous solubility and steric separation that is superior to both shorter PEG2 and longer PEG4 analogs for ADC applications [1]. PEG2 spacers (~9.0 Å) offer limited solubility enhancement and may fail to adequately separate bulky antibody and payload moieties, leading to reduced conjugation yields; PEG4 spacers (~18.0 Å), while more soluble, can introduce excessive conformational flexibility that complicates purification and may reduce conjugate stability [2]. The PEG3 unit specifically confers a hydrodynamic radius that minimizes aggregation without compromising membrane permeability, a critical parameter for intracellular payload delivery .

PEGylation Bioconjugation Linker Optimization

Azide Handle Enables Copper-Catalyzed and Strain-Promoted Click Chemistry with High Reaction Rates

The azide moiety in Azido-PEG3-SSPy participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering reaction rates that are orders of magnitude faster than alternative bioorthogonal chemistries under comparable conditions . While direct kinetic data for this specific compound are not published, class-level data for azide-alkyne CuAAC reactions show second-order rate constants of 10–200 M⁻¹s⁻¹, significantly exceeding tetrazine–TCO IEDDA reactions (1–10⁴ M⁻¹s⁻¹) in copper-free systems but requiring copper catalyst that may limit in vivo utility . SPAAC with DBCO proceeds with rate constants of 0.1–1 M⁻¹s⁻¹, enabling copper-free intracellular conjugation .

Click Chemistry Bioorthogonal Conjugation CuAAC SPAAC

SSPy Disulfide Cleavage Kinetics Under Physiologically Relevant Reducing Conditions

The SSPy (pyridyl disulfide) group in Azido-PEG3-SSPy forms a disulfide bond with thiols that is cleavable under reducing conditions, such as intracellular glutathione (GSH) concentrations (1–10 mM) or in the presence of reducing agents like DTT or TCEP . While specific kinetic data for this linker are not published, class-level studies on pyridyl disulfide-containing linkers demonstrate that disulfide exchange with GSH occurs with half-lives ranging from hours in plasma (low GSH, ~10 µM) to minutes in cytosolic environments (high GSH, 1–10 mM), enabling tumor-selective payload release . This contrasts with non-cleavable linkers (e.g., maleimide–thioether) that require lysosomal degradation of the entire antibody for payload release, resulting in slower and less efficient drug liberation [1].

Disulfide Cleavage Controlled Release ADC Linker Reduction Kinetics

Azido-PEG3-SSPy Enables Orthogonal, Two-Step Conjugation for Site-Specific ADC Assembly

The heterobifunctional design of Azido-PEG3-SSPy—combining an azide with an SSPy group—allows for orthogonal, two-step conjugation: first, the azide reacts with an alkyne-modified payload via CuAAC or SPAAC; second, the SSPy group conjugates to a free thiol on an engineered antibody . This sequential strategy contrasts with homobifunctional linkers or one-step conjugation methods that often yield heterogeneous product mixtures with variable drug-to-antibody ratios (DAR) [1]. While direct comparative DAR data for this specific linker are unavailable, the ADC field broadly recognizes that orthogonal, site-specific conjugation using engineered cysteines (thio-antibodies) achieves DAR values of 2–4 with >95% homogeneity, compared to stochastic lysine conjugation that yields DAR distributions from 0–8 with significant batch-to-batch variability [2].

Site-Specific Conjugation ADC Orthogonal Chemistry

PEG3-SSPy Exhibits Favorable Aqueous Solubility Compared to Hydrophobic Alkyl Linkers

Azido-PEG3-SSPy is described by multiple vendors as having high aqueous solubility, with typical solubility reported as 10 mM in DMSO and miscibility in water, DMF, and DCM . In contrast, non-PEGylated alkyl linkers (e.g., SMCC, SPDP) exhibit significantly lower aqueous solubility (<1 mM) and often require organic co-solvents for conjugation, which can denature sensitive biomolecules . While exact solubility values in g/L are not provided in vendor documentation, the class-level advantage of PEG3 over alkyl spacers is well-established: PEG's ethylene oxide units form hydrogen bonds with water, increasing solubility by orders of magnitude compared to hydrocarbon chains of equivalent length [1].

Aqueous Solubility PEGylation Bioconjugation

Azido-PEG3-SSPy: Optimal Application Scenarios Based on Comparative Evidence


Construction of Site-Specific Antibody-Drug Conjugates (ADCs) with Controlled DAR

Azido-PEG3-SSPy is ideally suited for assembling site-specific ADCs using engineered cysteine antibodies (thio-antibodies). The orthogonal azide–SSPy design enables sequential conjugation: first, the azide reacts with an alkyne-modified cytotoxic payload via CuAAC or SPAAC; second, the SSPy group forms a cleavable disulfide with the antibody's free thiol, yielding homogeneous conjugates with DAR 2–4 and >95% homogeneity . This approach minimizes the pharmacokinetic variability associated with stochastic conjugation methods and leverages the cleavable disulfide for tumor-selective payload release under intracellular reducing conditions [1].

Copper-Free Intracellular Labeling and Tracking of Biomolecules

The azide group's compatibility with strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO or BCN reagents enables copper-free conjugation in live cells or in vivo settings . Researchers can first incorporate Azido-PEG3-SSPy into a biomolecule of interest (e.g., via thiol conjugation to a cysteine residue), then perform SPAAC with a DBCO-modified fluorophore or affinity tag for intracellular tracking without copper toxicity. The PEG3 spacer enhances solubility and reduces non-specific binding, improving signal-to-noise ratios in imaging applications [1].

Synthesis of Redox-Responsive PROTACs and Targeted Protein Degraders

The cleavable disulfide bond in Azido-PEG3-SSPy provides a redox-sensitive trigger for controlled release in PROTAC (proteolysis-targeting chimera) designs . The azide enables CuAAC conjugation to an alkyne-modified E3 ligase ligand, while the SSPy group attaches to a thiol-containing warhead. The resulting PROTAC remains intact in the oxidizing extracellular environment but releases the active degrader upon exposure to elevated intracellular GSH concentrations (1–10 mM), offering spatiotemporal control over protein degradation [1].

Surface Functionalization of Nanoparticles and Biosensors

Azido-PEG3-SSPy is employed to functionalize gold nanoparticles, quantum dots, or biosensor surfaces with biomolecules via orthogonal chemistry . The PEG3 spacer reduces non-specific protein adsorption while the azide and SSPy groups allow sequential immobilization of capture antibodies or detection probes. This two-step functionalization strategy yields surfaces with higher ligand density and orientation control compared to one-step physisorption or homobifunctional crosslinking, improving assay sensitivity and reproducibility [1].

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